2-(Cyclopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid
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Overview
Description
2-(Cyclopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclopropylamino group and a pyrazolyl group attached to a butanoic acid backbone. The unique structure of this compound makes it an interesting subject for study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the cyclopropylamino group: This step involves the reaction of a cyclopropylamine with an appropriate intermediate, such as a halogenated precursor, under nucleophilic substitution conditions.
Formation of the butanoic acid backbone: This can be accomplished by a series of reactions, including alkylation, oxidation, and hydrolysis, to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes and interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropylamino group and pyrazolyl group may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Cyclopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid can be compared with other similar compounds to highlight its uniqueness:
2-(5-Methyl-1H-pyrazol-1-yl)propanoic acid: This compound lacks the cyclopropylamino group, which may result in different biological activities and chemical reactivity.
3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid: The position of the pyrazolyl group is different, which can affect the compound’s properties and interactions.
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds have different substituents and may exhibit different biological activities and mechanisms of action.
Properties
Molecular Formula |
C11H17N3O2 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(cyclopropylamino)-4-(5-methylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C11H17N3O2/c1-8-4-6-12-14(8)7-5-10(11(15)16)13-9-2-3-9/h4,6,9-10,13H,2-3,5,7H2,1H3,(H,15,16) |
InChI Key |
FNFCVWNSCLFRAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCC(C(=O)O)NC2CC2 |
Origin of Product |
United States |
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